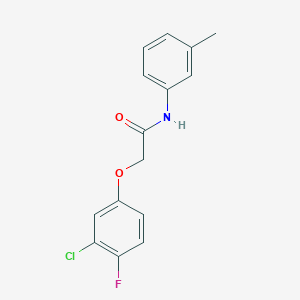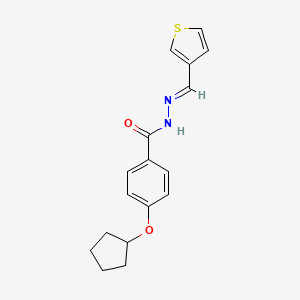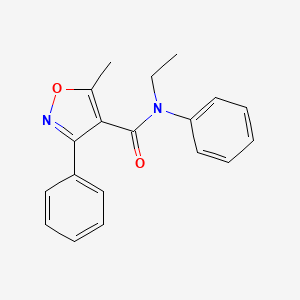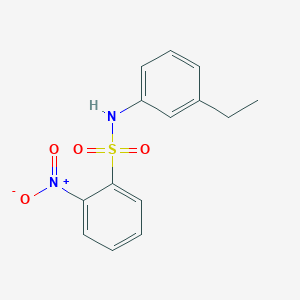![molecular formula C18H13FN2O2 B5870086 2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5870086.png)
2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. This compound is a potent inhibitor of several enzymes, including protein kinases, which play a crucial role in cell signaling and regulation.
作用機序
The mechanism of action of 2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide involves the inhibition of specific protein kinases, including AKT and PDK1, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, this compound can disrupt the signaling pathways that promote cancer cell growth and proliferation, leading to cell death. Additionally, this compound has been shown to inhibit several enzymes involved in drug metabolism and pharmacokinetics, which may increase the efficacy of certain drugs.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide have been extensively studied in cell culture and animal models. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease tumor size in animal models. Additionally, this compound has been shown to inhibit several enzymes involved in drug metabolism and pharmacokinetics, which may increase the efficacy of certain drugs.
実験室実験の利点と制限
The advantages of using 2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide in lab experiments include its potent inhibitory activity against specific protein kinases and its potential use in drug discovery. However, this compound has several limitations, including its low solubility in water, which may limit its use in certain experiments. Additionally, this compound may have off-target effects, which may complicate data interpretation.
将来の方向性
There are several future directions for the study of 2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide. One potential direction is the investigation of this compound's potential use in combination therapy with other cancer drugs. Additionally, further optimization of the synthesis method may improve yield and purity, making this compound more accessible for research. Finally, the investigation of this compound's potential use in other fields, such as neurodegenerative diseases and inflammation, may provide new insights into its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide involves a series of chemical reactions, including the reaction of 3-pyridinecarboxylic acid with 4-aminophenol to form 4-(3-pyridinyloxy)aniline. This intermediate is then reacted with 2-fluorobenzoyl chloride to form the final product, 2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide. The synthesis of this compound has been optimized in recent years to improve yield and purity.
科学的研究の応用
2-fluoro-N-[4-(3-pyridinyloxy)phenyl]benzamide has been extensively studied for its potential applications in cancer research. This compound has shown promising results in inhibiting the growth and proliferation of cancer cells by targeting specific protein kinases involved in cell signaling. Additionally, this compound has been investigated for its potential use in drug discovery, as it has been shown to inhibit several enzymes involved in drug metabolism and pharmacokinetics.
特性
IUPAC Name |
2-fluoro-N-(4-pyridin-3-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-17-6-2-1-5-16(17)18(22)21-13-7-9-14(10-8-13)23-15-4-3-11-20-12-15/h1-12H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKCUXHTIAMXTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5870022.png)


![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-2-cyano-2-propenethioamide](/img/structure/B5870039.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5870061.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5870079.png)
![2-[4-(acetylamino)phenoxy]-N-phenylacetamide](/img/structure/B5870092.png)

![7-(difluoromethyl)-N-(4-fluorobenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5870102.png)
![4-methoxy-3-nitro-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5870107.png)
